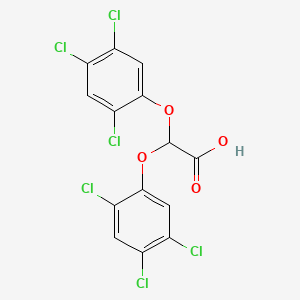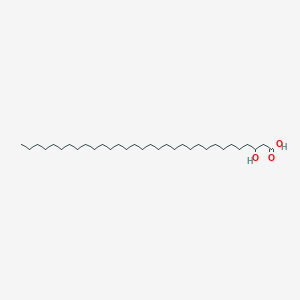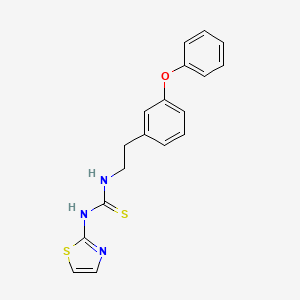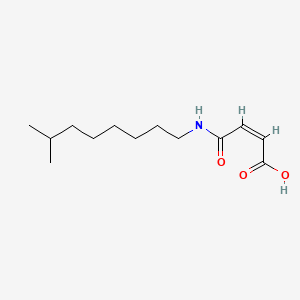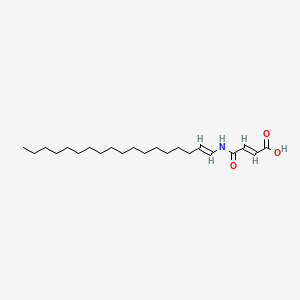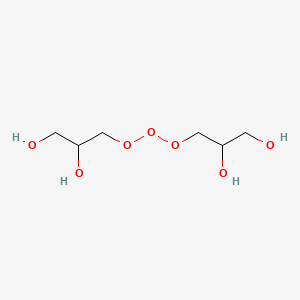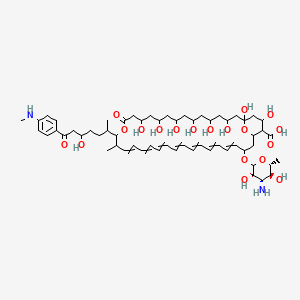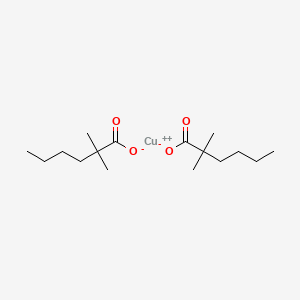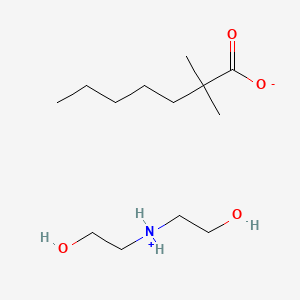
1-Tetracontene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tetracontene is a long-chain hydrocarbon with the molecular formula C₄₀H₈₀ . It is an alkene, characterized by the presence of a double bond between two carbon atoms in its structure. This compound is part of the larger family of alkenes, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond. The presence of this double bond makes alkenes more reactive than their alkane counterparts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Tetracontene can be synthesized through various methods, including:
Olefination Reactions: One common method involves the olefination of long-chain aldehydes or ketones. This reaction typically uses reagents such as Wittig reagents or Tebbe’s reagent to form the desired alkene.
Dehydration of Alcohols: Another method involves the dehydration of long-chain alcohols. This reaction is usually catalyzed by acids such as sulfuric acid or phosphoric acid, which facilitate the removal of water to form the alkene.
Industrial Production Methods
Industrial production of this compound often involves the cracking of long-chain hydrocarbons . This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. The conditions for cracking typically involve high temperatures and pressures, often in the presence of a catalyst.
Análisis De Reacciones Químicas
Types of Reactions
1-Tetracontene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine (Cl₂) or bromine (Br₂) are added across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution, often at room temperature.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst, typically under elevated pressure and temperature.
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) in an inert solvent such as carbon tetrachloride (CCl₄), usually at room temperature.
Major Products Formed
Oxidation: The major products are often diols or carboxylic acids, depending on the extent of oxidation.
Reduction: The major product is the corresponding alkane, in this case, tetracontane.
Substitution: The major products are typically haloalkanes, such as 1-chlorotetracontane or 1-bromotetracontane.
Aplicaciones Científicas De Investigación
1-Tetracontene has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity of long-chain alkenes and their derivatives.
Biology: It is used in the study of lipid membranes and their interactions with various biomolecules.
Medicine: Research into its potential as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and as a feedstock for the synthesis of other long-chain hydrocarbons.
Mecanismo De Acción
The mechanism of action of 1-Tetracontene in chemical reactions typically involves the interaction of the double bond with various reagents. For example:
Oxidation: The double bond reacts with oxidizing agents to form intermediate epoxides, which further react to form diols or carboxylic acids.
Reduction: The double bond is hydrogenated in the presence of a catalyst to form the corresponding alkane.
Substitution: The double bond reacts with halogens to form vicinal dihalides, which can undergo further reactions to form haloalkanes.
Comparación Con Compuestos Similares
1-Tetracontene can be compared with other long-chain alkenes and alkanes:
Tetracontane: This is the fully saturated alkane counterpart of this compound, with the molecular formula . Unlike this compound, tetracontane does not contain a double bond and is less reactive.
Tetratetracontane: Another long-chain hydrocarbon with the molecular formula . It is also an alkane and shares similar properties with tetracontane but has a longer carbon chain.
This compound is unique due to the presence of its double bond, which imparts different chemical reactivity and physical properties compared to its saturated counterparts.
Propiedades
Número CAS |
61868-18-6 |
|---|---|
Fórmula molecular |
C40H80 |
Peso molecular |
561.1 g/mol |
Nombre IUPAC |
tetracont-1-ene |
InChI |
InChI=1S/C40H80/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-40H2,2H3 |
Clave InChI |
YQPZJBVEKZISEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


